Stachydrine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Stachydrine is a natural product found in Leonurus japonicus, Achillea setacea, and other organisms with data available.
Stachydrine
CAS No.: 471-87-4
Cat. No.: VC21347655
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 471-87-4 |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
IUPAC Name | (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
Standard InChI | InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Standard InChI Key | CMUNUTVVOOHQPW-LURJTMIESA-N |
Isomeric SMILES | C[N+]1(CCC[C@H]1C(=O)[O-])C |
SMILES | C[N+]1(CCCC1C(=O)[O-])C |
Canonical SMILES | C[N+]1(CCCC1C(=O)[O-])C |
Pharmacological Properties and Mechanisms of Action
Molecular Targets and Signaling Pathways
Stachydrine exerts its biological effects through modulation of multiple cellular signaling pathways critical to disease pathogenesis. Its mechanisms include:
-
Regulation of calcium homeostasis in cardiac cells, enhancing calcium transient efficiency while reducing calcium leakage from cardiomyocytes
-
Activation of AMPK and Akt signaling pathways, leading to enhanced endothelial nitric oxide synthase (eNOS) phosphorylation and increased nitric oxide production
-
Inhibition of receptor tyrosine kinases, including BCR-ABL, disrupting proliferation and survival signaling in cancer cells
-
Modulation of PI3K/Akt, ERK/MAPK, and NF-κB pathways, which are integral to cell proliferation, survival, migration, and inflammatory responses
-
Inhibition of the calcium-modulated phosphatase/NFAT signaling cascade, attenuating cardiac hypertrophy elicited by adrenergic receptor activation
This multifaceted interaction with critical signaling networks underlies stachydrine's diverse pharmacological effects across various physiological systems.
Antioxidant and Anti-inflammatory Activities
Stachydrine demonstrates potent antioxidant capabilities through multiple mechanisms. It augments the activity of key antioxidant enzymes, notably superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while concurrently attenuating oxidative stress, lipid peroxidation, and reactive oxygen species (ROS) accumulation . These mechanisms effectively counter cellular damage induced by ischemia, reperfusion injury, or other oxidative insults.
The anti-inflammatory properties of stachydrine include decreasing the release of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) . Additionally, stachydrine counteracts the NF-κB signaling pathway by blocking phosphorylation and nuclear translocation of the NF-κB p65 subunit, thus reducing inflammatory molecule production . It also modulates the JAK/STAT signaling pathway by inhibiting phosphorylated STAT3 (p-STAT3) and JAK2 (p-JAK2), effectively reducing inflammatory gene transcription .
Osmoprotective Properties
Stachydrine functions as a compatible solute, accumulating in the cytoplasm at high concentrations without disrupting cellular processes . This property enables it to maintain cellular water balance and alleviate osmotic pressure induced by environmental stressors. Its unique molecular structure allows interaction with proteins and cellular membranes, potentially stabilizing protein structures through hydrophobic or electrostatic interactions . Additionally, stachydrine may act as a molecular chaperone, assisting in proper protein folding and preventing denaturation and aggregation under conditions of high salt or drought .
Cardiovascular and Cerebrovascular Protective Effects
Cardioprotective Mechanisms
Stachydrine exhibits remarkable cardioprotective properties through multiple mechanisms. It effectively mitigates cardiac hypertrophy by impeding the calcium-modulated phosphatase/NFAT signaling cascade, thereby attenuating pathological myocardial growth induced by adrenergic receptor activation . Furthermore, stachydrine provides cytoprotection by preventing cardiomyocyte apoptosis triggered by hypoxia and regulating iron metabolism to mitigate iron-induced cell death .
The compound's regulation of calcium homeostasis within cardiac cells enhances calcium transient efficiency while reducing calcium leakage, which is essential for proper cardiac function during both contraction and relaxation phases . Additionally, stachydrine modulates the N-glycosylation of the β1-adrenergic receptor (β1AR) by inhibiting α-1,6-fucosylation, preserving normal β1AR functionality and supporting excitation-contraction coupling in the heart .
Anti-fibrotic Effects in Cardiac Tissue
Stachydrine demonstrates significant anti-fibrotic activity in cardiac tissue. It inhibits key mediators involved in myocardial fibrosis, primarily Angiotensin II (AngII) and Transforming Growth Factor β1 (TGFβ1), by downregulating the expression of angiotensinogen (AGT) and angiotensin-converting enzyme (ACE) within cardiac tissues . This action is crucial for halting cardiac fibrosis progression.
The compound prevents the transformation of cardiac fibroblasts into myofibroblasts by interfering with the TGFβ1 pathway and modulating the TGF-β/Smad signaling axis . By blocking Smad protein phosphorylation, stachydrine reduces pro-fibrotic gene expression, diminishing the fibrotic response . Additionally, it directly inhibits cardiac fibroblast proliferation and activation triggered by AngII, decreasing collagen production and other extracellular matrix components .
Vascular Protection and Endothelial Function
Stachydrine exerts significant vasoprotective effects, particularly in the context of hyperhomocysteinemia (HHcy), a recognized independent risk factor for cardiovascular disease . It effectively alleviates the detrimental effects of homocysteine (Hcy) on endothelial vasodilation across various arterial segments, including the thoracic aorta, mesenteric arteries, and renal arteries .
The compound enhances tetrahydrobiopterin (BH4) production, a crucial cofactor for endothelial nitric oxide synthase (eNOS), by upregulating GTP cyclohydrolase 1 (GTPCH1) and dihydrofolate reductase (DHFR) expression within endothelial cells . This increase in eNOS activity is essential for maintaining endothelial function. Additionally, stachydrine boosts nitric oxide (NO) production by activating the AMPK and Akt signaling pathways, enhancing eNOS phosphorylation and activity . As a critical vasodilator, nitric oxide aids in blood vessel relaxation, supporting healthy vascular function and preventing endothelial dysfunction.
Antithrombotic Properties
Stachydrine effectively reduces thrombosis risk by mitigating platelet activation, aggregation, and secretion . It also attenuates interactions between platelets and neutrophils, decreasing the likelihood of inflammatory and thrombotic complications . These mechanisms enable stachydrine to improve cardiac function, reduce cardiac load, counteract cardiac remodeling, and potentially reverse cardiac dysfunction .
Table 1: Cardiovascular and Cerebrovascular Protective Mechanisms of Stachydrine
Neuroprotective Properties
Cerebral Injury Protection
Stachydrine demonstrates significant efficacy in reducing cell death, neurological impairment, and brain tissue damage in models of traumatic brain injury (TBI) . Studies show it decreases apoptosis, infarct volume, and brain water content in experimental TBI models while promoting cellular growth and alleviating inflammation . These effects protect neurons and ameliorate cognitive deficits in TBI models.
The compound modulates key biomarkers of oxidative and inflammatory responses, including superoxide dismutase (SOD), malondialdehyde (MDA), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) . Additionally, stachydrine reduces cerebral infarction size in rats subjected to middle cerebral artery occlusion and shields neurons from TBI-induced damage . These protective actions occur through the suppression of the PI3K/m-TOR/Akt and TLR4/NF-κB pathways, crucial regulators of cell survival, proliferation, and apoptosis .
Anticancer Properties
Mechanisms of Anticancer Activity
Extensive research has consistently highlighted stachydrine's potent antagonistic effects on various cancer types . Its anticancer activities primarily involve:
-
Inhibition of cell proliferation through modulation of cell cycle progression, causing cancer cells to arrest in the G0/G1 phase
-
Induction of apoptosis by activating the mitochondrial pathway, lowering mitochondrial membrane potential, and activating key apoptotic proteins such as Bax and caspase-3 while reducing anti-apoptotic Bcl-2 expression
-
Blocking of cell migration and invasion by inhibiting signaling pathways such as CXCR4/ERK and CXCR4/Akt
-
Modulation of multiple cancer-related signaling pathways, including PI3K/Akt, ERK/MAPK, and NF-κB
-
Inhibition of receptor tyrosine kinases, including BCR-ABL, disrupting proliferation and survival signaling in cancer cells
Effects on Specific Cancer Types
Stachydrine has demonstrated anticancer efficacy against multiple cancer types, including:
-
Astrocytoma: Induction of apoptosis and cell cycle arrest through inhibition of CXCR4/Akt and CXCR4/ERK pathways
-
Prostate cancer: Inhibition of cell proliferation and induction of apoptosis
-
Breast cancer: Promotion of cancer cell apoptosis through activation of the mitochondrial pathway
-
Colon cancer: Inhibition of cell proliferation and migration
-
Gastric cancer: Reduction of oxidative stress and cytokine levels through inhibition of histone deacetylase (HDAC) activity
-
Esophageal squamous cell carcinoma: Inhibition of cell proliferation and migration
-
Chronic myeloid leukemia (CML): Inhibition of BCR-ABL tyrosine kinase
-
Hepatocellular carcinoma (HCC): Modulation of multiple signaling pathways involved in cell proliferation and survival
Table 2: Anticancer Effects of Stachydrine on Different Cancer Types
Clinical Challenges and Future Directions
Despite stachydrine's potent anticancer properties, challenges in clinical implementation remain, particularly concerning bioavailability and pharmacokinetic properties . Researchers are actively working to enhance its therapeutic efficacy and safety profile through the synthesis of derivatives and optimization of delivery techniques . These efforts aim to maximize stachydrine's effectiveness in cancer treatment by improving its stability, absorption, and targeted delivery to cancer cells.
Reproductive and Obstetric Applications
Uterine Effects and Mechanisms
Stachydrine exhibits a dual regulatory effect on uterine activity. In healthy guinea pigs, it enhances uterine contractions by increasing contraction intensity while decreasing contraction frequency . Conversely, it counteracts uterine contractions induced by oxytocin . This balanced regulation makes stachydrine valuable for different reproductive health contexts.
Additionally, stachydrine inhibits abnormal proliferation of uterine smooth muscle cells (MSMC) induced by LPS stimulation through the modulation of calcium-regulating proteins . Its ability to enhance uterine contraction and promote angiogenesis highlights its significant role in managing postpartum hemorrhage and aiding uterine recovery .
Clinical Applications in Obstetrics
Leonurus extracts containing stachydrine have been traditionally used in the treatment of various obstetric and gynecological conditions . A clinical study using a Leonurus injection containing 18–22 mg of stachydrine hydrochloride confirmed its effectiveness in reducing post-abortion hemorrhage and promoting uterine retraction . The injection demonstrated a favorable safety profile, with no adverse reactions such as nausea, vomiting, diarrhea, or local reactions at the injection site, and no detrimental effects on liver and kidney functions were observed .
Additional Therapeutic Applications
Metabolic Regulation
Stachydrine shows promising therapeutic effects against obesity and insulin resistance. It promotes lipid breakdown and prevents lipid accumulation in adipocytes, reduces weight gain, and improves glucose tolerance and insulin sensitivity in mouse models .
Specifically, stachydrine significantly decreases adipsin mRNA levels in both liver and adipose tissue while increasing adipsin levels in the bloodstream compared to high-fat diet controls . It also restores balance in endoplasmic reticulum function and modulates adipsin expression, highlighting its potential as a therapeutic agent against metabolic disorders .
Renal Protection
Stachydrine exhibits osmoprotective effects on human kidneys and the surrounding microbiota . Although the precise mechanism of stachydrine formation in the human body remains unclear, its extraction from human urine and subsequent studies indicates its role in providing osmoprotection . This protective effect is crucial for renal health and maintaining microbial balance in the urinary system.
Respiratory Benefits
Stachydrine offers notable respiratory benefits, particularly in reducing cough frequency . In a guinea pig cough model induced by citric acid, stachydrine targets sensory nerve endings in the respiratory tract, reducing the sensitivity of the cough reflex and exerting an antitussive effect . Furthermore, when combined with synephrine, which activates the β2-adrenergic receptor (β2-AR) causing relaxation of bronchial smooth muscle, stachydrine enhances bronchodilatory effects, improving efficacy in reducing airway spasms and supporting its potential use in asthma treatment .
Future Perspectives and Derivative Development
Chemical Modifications and Enhanced Bioavailability
Stachydrine derivatives hold promise for superior biological activities compared to the parent compound . Modifying stachydrine by adding different functional groups can amplify its medicinal properties, increase its lipophilicity, and significantly improve its bioavailability . These chemical modifications offer potential solutions to the pharmacokinetic limitations that currently challenge stachydrine's clinical applications.
Emerging Applications and Research Directions
The diverse pharmacological effects of stachydrine open numerous avenues for future research and therapeutic applications. Key areas for further investigation include:
-
Optimization of delivery systems for enhanced targeted action in specific tissues
-
Combination therapies leveraging stachydrine's multiple pharmacological actions
-
Further elucidation of molecular mechanisms underlying stachydrine's diverse effects
-
Development of synthetic analogs with improved pharmacokinetic profiles
-
Expanded clinical trials to validate preclinical findings and establish optimal dosing regimens
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume